molecular formula C13H12F2N2O2 B13693541 ethyl 2-(2,4-difluorophenyl)-5-methyl-1H-imidazole-4-carboxylate

ethyl 2-(2,4-difluorophenyl)-5-methyl-1H-imidazole-4-carboxylate

Cat. No.: B13693541
M. Wt: 266.24 g/mol
InChI Key: IUDBMHLHVNKFHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(2,4-difluorophenyl)-5-methyl-1H-imidazole-4-carboxylate is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a difluorophenyl group and a carboxylate ester group attached to the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2,4-difluorophenyl)-5-methyl-1H-imidazole-4-carboxylate typically involves the reaction of 2,4-difluoroaniline with ethyl 2-bromo-5-methyl-1H-imidazole-4-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2,4-difluorophenyl)-5-methyl-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed

Scientific Research Applications

Ethyl 2-(2,4-difluorophenyl)-5-methyl-1H-imidazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-(2,4-difluorophenyl)-5-methyl-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the difluorophenyl group enhances its binding affinity and specificity towards certain targets, making it a valuable compound in drug discovery .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(2,4-difluorophenyl)-2,2-difluoroacetate
  • N-(2,4-difluorophenyl)-2-fluorobenzamide
  • Cyclometalated Ir(iii) complexes based on 2-(2,4-difluorophenyl)-pyridine

Uniqueness

Ethyl 2-(2,4-difluorophenyl)-5-methyl-1H-imidazole-4-carboxylate is unique due to the presence of both the difluorophenyl group and the imidazole ring, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various research applications .

Properties

Molecular Formula

C13H12F2N2O2

Molecular Weight

266.24 g/mol

IUPAC Name

ethyl 2-(2,4-difluorophenyl)-5-methyl-1H-imidazole-4-carboxylate

InChI

InChI=1S/C13H12F2N2O2/c1-3-19-13(18)11-7(2)16-12(17-11)9-5-4-8(14)6-10(9)15/h4-6H,3H2,1-2H3,(H,16,17)

InChI Key

IUDBMHLHVNKFHJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=N1)C2=C(C=C(C=C2)F)F)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.